molecular formula C7H5ClN2O B2530807 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol CAS No. 1190314-08-9

3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol

Cat. No.: B2530807
CAS No.: 1190314-08-9
M. Wt: 168.58
InChI Key: KVWUZSGRGQCYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol (CAS 1190314-08-9) is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . This high-purity reagent is intended for Research Use Only and is not for diagnostic or therapeutic procedures. The 1H-pyrrolo[2,3-c]pyridine scaffold is recognized in medicinal chemistry as a valuable structural motif. Compounds based on this core structure have been investigated as novel, allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5), a target relevant to neurological disorders . Furthermore, closely related pyrrolopyridine isomers are the subject of ongoing research in drug discovery, particularly in the design and synthesis of potential anticancer agents . The specific chloro and hydroxy substituents on this scaffold make it a versatile building block for further chemical synthesis and exploration in these and other research areas. Researchers can utilize this compound to develop new chemical entities for biochemical screening and pharmacological applications. Please refer to the product's Safety Data Sheet for detailed handling information. The product requires storage in a sealed container, in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,10H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWUZSGRGQCYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 1h Pyrrolo 2,3 C Pyridin 7 Ol and Its Derivatives

Retrosynthetic Analysis of the Pyrrolo[2,3-c]pyridine Core Featuring Halogenation and Hydroxylation

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comadvancechemjournal.com For a substituted pyrrolo[2,3-c]pyridine like 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol, the analysis reveals several key bond disconnections that form the basis of the primary synthetic strategies.

The core structure can be dissected in two main ways:

Pyridine-based approach (Disconnection A & B): This involves disconnecting the bonds of the pyrrole (B145914) ring, envisioning a substituted pyridine (B92270) as the key precursor. This is the most common approach. nbuv.gov.ua Key strategies involve forming the C4-C5 and N1-C7a bonds, often through cyclization reactions of appropriately functionalized pyridines.

Pyrrole-based approach (Disconnection C & D): This involves disconnecting the bonds of the pyridine ring, starting from a functionalized pyrrole precursor. This strategy requires the annulation of the six-membered pyridine ring onto the existing pyrrole core. researchgate.net

The specific functional groups of the target molecule—the C3-chloro and C7-hydroxyl groups—are critical considerations. Halogenation is a fundamental tool in organic synthesis that can be incorporated at various stages. numberanalytics.comnih.gov A chlorine atom can be introduced onto a pre-formed pyrrolopyridine ring via electrophilic halogenation, or it can be present on one of the precursors prior to the ring-forming reactions. The C7-hydroxyl group exists in tautomeric equilibrium with its keto form, pyrrolo[2,3-c]pyridin-7-one. enamine.net This functionality can be introduced by using a precursor already containing the hydroxyl or a protected equivalent, or by oxidation of a suitable C-H bond in the final steps.

Approaches Involving Pyridine Precursors

Syntheses starting from pyridine derivatives are the most established routes for constructing the pyrrolo[2,3-c]pyridine framework.

Building the pyrrole ring onto a pyridine core is a common and effective strategy. Several named reactions and annulation methods are employed.

The Bartoli Reaction: This is a classic method for forming the pyrrole ring of azaindoles. It typically involves the reaction of a nitro-pyridine derivative with a vinyl Grignard reagent. nbuv.gov.ua For the pyrrolo[2,3-c]pyridine framework, the reaction of 2-halogen-3-nitropyridines with vinyl magnesium bromide is a widely used approach due to its versatility and the availability of the halogenated nitropyridine precursors. nbuv.gov.ua

Reductive Cyclization: An alternative two-step approach can provide higher yields of 2,3-unsubstituted 6-azaindoles (pyrrolo[2,3-c]pyridines). This method involves reacting 4-methyl-3-nitropyridines with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamines. Subsequent reductive cyclization of these enamines leads to the desired pyrrolopyridine core. nbuv.gov.ua

Intramolecular Cyclization: A facile method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as the key step. enamine.net This approach has been shown to be scalable without a decrease in yield. enamine.net

Table 1: Examples of Cyclization and Annulation Reactions

Reaction TypePyridine PrecursorKey ReagentsProduct TypeReference
Bartoli Reaction2-Halogen-3-nitropyridinesVinyl magnesium bromidePyrrolo[2,3-c]pyridines nbuv.gov.ua
Reductive Cyclization4-Methyl-3-nitropyridines1. DMFDMA; 2. Reducing agent2,3-Unsubstituted Pyrrolo[2,3-c]pyridines nbuv.gov.ua
Intramolecular Cyclization2-Pyrrolecarboxylic acid amidoacetalsAcid promoterPyrrolo[2,3-c]pyridine-7-ones enamine.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling the construction of complex heterocyclic systems. nih.govbohrium.comdongguk.edu These methods are frequently used in the synthesis of azaindole derivatives.

Sonogashira Coupling/Cyclization: A tandem Sonogashira coupling followed by intramolecular cyclization is a prominent strategy. For instance, the reaction of tert-butyl (4-iodopyridine-3-yl) carbamate (B1207046) with a terminal alkyne, catalyzed by palladium, can lead directly to the pyrrolo[2,3-c]pyridine core upon heating. nbuv.gov.ua

Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling an organoboron compound with a halide. In the context of pyrrolopyridine synthesis, it can be used to introduce aryl or other substituents onto the pyridine or pyrrole ring, which can then be elaborated into the final bicyclic system. nih.govmdpi.com For example, a chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully employed. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. It is particularly useful for constructing the final ring or for adding amine substituents to the pyrrolopyridine scaffold. nih.gov A synthetic route might involve a Suzuki coupling followed by a Buchwald-Hartwig amination at a different position on the ring. nih.govmdpi.com

Table 2: Palladium-Catalyzed Reactions for Pyrrolopyridine Synthesis

ReactionSubstratesCatalyst/Ligand ExampleBond FormedReference
Sonogashira CouplingIodopyridine, Terminal alkynePd(PPh₃)₂Cl₂/CuIC-C (sp-sp²) nbuv.gov.ua
Suzuki-Miyaura CouplingIodo-chloropyrrolopyridine, Arylboronic acidPd₂(dba)₃C-C (sp²-sp²) nih.gov
Buchwald-Hartwig AminationChloro-pyrrolopyridine, Secondary amineRuPhos Pd G2C-N nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. bohrium.comnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. bohrium.com

While specific MCRs leading directly to this compound are not prominently detailed, the principles have been applied to synthesize various polysubstituted pyrrolopyridine derivatives. researchgate.netcitedrive.com For example, a two-step process has been developed for polycyclic pyrrolopyridines, starting with an MCR to form a 1,5-diketone intermediate, which is then cyclized with ammonium (B1175870) acetate. researchgate.netcitedrive.com The development of MCRs for the pyrrolo[2,3-c]pyridine core would involve the careful selection of three or more simple precursors that can assemble to form the bicyclic system in a single pot.

Directed Ortho Metalation (DoM) is a powerful method for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.org

For pyridine precursors, this allows for precise functionalization next to the DMG. harvard.eduresearchgate.net A typical strategy involves using a DMG (e.g., an amide or a protected amine) on the pyridine ring to direct lithiation. The resulting lithiated intermediate can then react with an electrophile to install a substituent. This substituent can be designed to participate in a subsequent cyclization step to form the fused pyrrole ring. A one-pot approach involving ortho-alkylation of a protected aminopyridine with a dihaloalkane, followed by in situ cyclization, has been shown to be an efficient route to annulated pyridine derivatives. lookchem.com Transmetalation of the lithiated intermediate with a copper(I) salt can sometimes improve reaction outcomes. lookchem.com

Approaches Involving Pyrrole Precursors

Although less common than pyridine-based approaches, building the pyridine ring onto a pre-existing pyrrole core is a viable synthetic strategy. nih.gov This requires a pyrrole substituted with functional groups that can be elaborated into the six-membered ring.

One of the most common methods for annulating a pyridine nucleus onto a pyrrole is the Pictet-Spengler cyclization. researchgate.net This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure. To apply this to the synthesis of pyrrolo[2,3-c]pyridines, one would start with a pyrrole derivative bearing an aminoethyl side chain, which could then be cyclized to form the fused pyridine ring. Other strategies involve condensation reactions of functionalized pyrroles, such as the reaction of ethyl 1H-pyrrole-3-carboxylate with N-Ts-glycine, which upon treatment with a strong base like LiHMDS, can lead to a highly functionalized pyrrolo[2,3-c]pyridine. researchgate.net

Acid-Promoted Intramolecular Cyclization of 2-Pyrrolecarboxylic Acid Amidoacetals

A facile and scalable method for constructing the substituted pyrrolo[2,3-c]pyridin-7-one scaffold involves the acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. enamine.net This key step is highly efficient and allows for the synthesis of the core structure in significant quantities. The general pathway involves the reaction of a suitably substituted 2-pyrrolecarboxylic acid with an amidoacetal, followed by treatment with acid to induce cyclization and form the pyridinone ring fused to the pyrrole. This methodology has been shown to be robust, with scalability up to the mole level without a decrease in yield. enamine.net

The reaction proceeds via the formation of an N-acyliminium ion intermediate under acidic conditions, which then undergoes an intramolecular electrophilic attack on the electron-rich pyrrole ring to forge the new carbon-carbon bond, leading to the bicyclic system after elimination.

Table 1: Key Features of Acid-Promoted Intramolecular Cyclization

Feature Description Reference
Key Reaction Intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals enamine.net
Catalyst/Reagent Acid (e.g., TFA, HCl) researchgate.net
Key Intermediate N-acyliminium species researchgate.net
Product Substituted pyrrolo[2,3-c]pyridin-7-ones enamine.net

| Advantages | High scalability, good yields | enamine.net |

Knoevenagel Condensation and Subsequent Rearrangements

The Knoevenagel condensation is a powerful tool in organic synthesis for forming carbon-carbon bonds. wikipedia.org It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.gov In the context of synthesizing pyridine-containing heterocycles, the Knoevenagel condensation is often a crucial initial step in multi-component reactions like the Hantzsch pyridine synthesis. wikipedia.orgchemtube3d.com

For the construction of the pyrrolo[2,3-c]pyridine skeleton, a strategy could involve a Knoevenagel condensation between a substituted pyrrole carbaldehyde and an active methylene compound, such as a malonate derivative. The resulting adduct can then undergo a series of reactions, including cyclization and aromatization, to yield the desired pyridinone ring. The specific reaction conditions and subsequent rearrangement pathways are critical for achieving the correct isomer and substitution pattern.

Targeted Introduction of the Chlorine Moiety at Position 3

The introduction of a chlorine atom at the C3 position of the 1H-pyrrolo[2,3-c]pyridin-7-ol core is typically achieved through electrophilic halogenation. The pyrrole ring is inherently electron-rich and susceptible to electrophilic attack, with the C2 and C3 positions being the most reactive. The regioselectivity of the halogenation can be influenced by the directing effects of existing substituents and the choice of chlorinating agent.

Common reagents for this transformation include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas. The reaction conditions, such as solvent and temperature, must be carefully controlled to prevent over-halogenation or side reactions. Protecting groups on the pyrrole nitrogen (N1) or the hydroxyl group at C7 may be necessary to ensure selective chlorination at the desired C3 position.

Installation and Manipulation of the Hydroxyl Group at Position 7

The hydroxyl group at position 7 is a key feature of the target molecule. In many synthetic routes, this functionality is introduced as a carbonyl group, resulting in a 1H-pyrrolo[2,3-c]pyridin-7(6H)-one. enamine.net This pyridone exists in tautomeric equilibrium with its enol form, 1H-pyrrolo[2,3-c]pyridin-7-ol. The position of this equilibrium is influenced by the solvent and the electronic nature of other substituents on the ring system.

Manipulation of this group can involve several strategies:

Tautomer Trapping: The hydroxyl group can be "trapped" by alkylation or acylation on the oxygen atom.

Conversion from other groups: A 7-chloro or 7-amino substituent on the pyridine ring could potentially be converted to a hydroxyl group via nucleophilic aromatic substitution or diazotization followed by hydrolysis, respectively.

Direct Synthesis: Some routes may directly yield the 7-hydroxy derivative, particularly if the pyridine ring is constructed from precursors already containing the oxygen functionality. mdpi.com For instance, conversion of the pyridone to a 7-chloropyrrolopyridine can be achieved using reagents like phosphorus oxychloride (POCl₃), which then allows for subsequent nucleophilic substitution to re-introduce a hydroxyl or alkoxy group. gcwgandhinagar.com

Functional Group Interconversions and Derivatization Strategies Post-Core Synthesis

Once the this compound core is synthesized, further modifications can be made to explore structure-activity relationships for various applications.

Nucleophilic Substitution Reactions on Halogenated Pyrrolopyridines

The reactivity of halogenated pyrrolopyridines in nucleophilic substitution reactions is highly dependent on the position of the halogen. Halogens on the pyridine ring, particularly at positions analogous to C2 and C4 of pyridine (C4 and C6 in the pyrrolo[2,3-c]pyridine system), are activated towards nucleophilic aromatic substitution (SₙAr). quimicaorganica.orgyoutube.com This allows for their displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. nih.gov

In contrast, the chlorine atom at the C3 position on the pyrrole ring is generally less reactive towards traditional SₙAr mechanisms. However, its substitution can be achieved under specific conditions, often involving transition-metal-catalyzed cross-coupling reactions or via mechanisms involving radical intermediates. Direct nucleophilic substitution on the pyrrole ring can sometimes be facilitated by strong electron-withdrawing groups on the ring. clockss.org

Table 2: Reactivity of Halogenated Pyrrolopyridines in Nucleophilic Substitution

Position of Halogen Reactivity Typical Nucleophiles Mechanism Reference
C4 or C6 (Pyridine ring) High Amines, alkoxides, thiolates Addition-Elimination (SₙAr) nih.gov, quimicaorganica.org

| C3 (Pyrrole ring) | Low | Various (with catalyst) | Transition-metal-catalyzed cross-coupling | clockss.org |

Alkylation and Arylation Reactions on the Pyrrole Nitrogen (N1) and Pyridine Nitrogen (N6)

Both nitrogen atoms in the 1H-pyrrolo[2,3-c]pyridin-7-ol scaffold can be subjected to alkylation and arylation reactions to introduce further diversity.

N6-Alkylation/Arylation: Research has shown that the alkylation and arylation of pyrrolo[2,3-c]pyridin-7-ones proceed with high regioselectivity, yielding N6-substituted derivatives. enamine.net This is attributed to the greater nucleophilicity of the pyridine nitrogen in the pyridone tautomer under many reaction conditions.

N1-Alkylation/Arylation: The pyrrole nitrogen (N1) can be functionalized using standard protocols for pyrrole and indole (B1671886) chemistry. This typically involves deprotonation of the N-H bond with a suitable base (e.g., sodium hydride, potassium carbonate) followed by the addition of an alkyl or aryl halide. The choice of base and solvent is critical to control the regioselectivity between N1 and N6 or O7 functionalization. Protection of other reactive sites may be required to achieve selective N1 substitution. C-H arylation at positions on the pyrrole ring, such as C3, has also been developed, offering an alternative route to introduce aryl groups. nih.govrsc.org

Strategies for Modifying the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 7-position of the 3-chloro-1H-pyrrolo[2,3-c]pyridine core is a key site for synthetic modification. Etherification and esterification are two of the most common strategies to derivatize this functional group.

Etherification

The formation of an ether linkage at the 7-position can be achieved through several methods, with the Williamson ether synthesis being a primary approach. wikipedia.org This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate.

A typical reaction scheme would involve treating this compound with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an inert solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). This is followed by the addition of an alkylating agent (e.g., an alkyl iodide, bromide, or tosylate). The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) and the final product purified by column chromatography.

The choice of base and solvent can be critical in optimizing the yield and minimizing side reactions. For instance, a stronger base like NaH would ensure complete deprotonation, while a milder base like K₂CO₃ might be sufficient and easier to handle. The reactivity of the alkylating agent also plays a significant role, with primary halides being the most effective for this Sₙ2 reaction. masterorganicchemistry.com

Interactive Data Table: General Conditions for Etherification of Hydroxypyridines

BaseAlkylating AgentSolventTemperature (°C)Typical Yield (%)
NaHMethyl iodideDMF0 to rtHigh
K₂CO₃Ethyl bromideAcetonitrileRefluxModerate to High
Cs₂CO₃Benzyl chlorideDMFrt to 50High

Note: This table represents general conditions for hydroxypyridines and would require optimization for the specific substrate, this compound.

Esterification

Esterification of the 7-hydroxyl group can be accomplished by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. Pyridine is often used as both the solvent and the base to neutralize the HCl generated when using an acyl chloride.

For example, the reaction of this compound with acetyl chloride in pyridine would yield the corresponding 7-acetoxy derivative. The reaction is usually carried out at room temperature or with gentle heating.

Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the esterification with a carboxylic acid. This method is particularly useful for more complex or sensitive substrates.

Interactive Data Table: General Reagents for Esterification of Hydroxypyridines

Acylating AgentBase/CatalystSolventTemperature (°C)Typical Yield (%)
Acetyl chloridePyridinePyridinertHigh
Acetic anhydrideDMAP (cat.)DichloromethanertHigh
Benzoic acidDCC, DMAP (cat.)DichloromethanertModerate to High

Note: This table represents general conditions and would require optimization for the specific substrate, this compound.

Detailed research findings on the specific application of these methodologies to this compound are limited. However, the general principles of etherification and esterification of related heterocyclic compounds provide a strong foundation for the successful modification of its hydroxyl group. The synthesis of pyrrolo[2,3-c]pyridine-7-ones and their subsequent N-alkylation has been reported, which indicates the amenability of this heterocyclic system to synthetic transformations, although this does not directly address O-modification of the 7-hydroxy tautomer. nih.govenamine.net Further experimental work is necessary to establish the optimal conditions for these transformations on the target compound.

Structural Elucidation and Advanced Characterization Techniques in Chemical Research

Spectroscopic Methods for Definitive Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: The proton NMR spectrum for 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the protons on the pyridine (B92270) and pyrrole (B145914) rings. The protons of the pyrrole N-H and the hydroxyl O-H groups would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H2 ~7.5 - 7.8 Singlet (s) or Doublet (d) Shift influenced by adjacent nitrogen and chlorine.
H4 ~7.0 - 7.3 Doublet (d) Coupled to H5.
H5 ~7.9 - 8.2 Doublet (d) Coupled to H4. Deshielded by adjacent pyridine nitrogen.
1-NH ~11.0 - 12.5 Broad Singlet (br s) Typical for pyrrole N-H. Position can vary.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons attached to electronegative atoms like oxygen, nitrogen, and chlorine are expected to be shifted downfield.

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C2 ~120 - 125
C3 ~110 - 115
C3a ~125 - 130
C4 ~115 - 120
C5 ~140 - 145
C6 ~145 - 150
C7 ~155 - 160

COSY (Correlation Spectroscopy): Would reveal correlations between protons that are coupled to each other, such as the H4 and H5 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity across the entire fused ring system, for instance, by showing a correlation from the H2 proton to the C3, C3a, and C7a carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups.

Predicted IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl) Stretching 3200 - 3600 (broad)
N-H (pyrrole) Stretching 3100 - 3500 (sharp to medium)
C-H (aromatic) Stretching 3000 - 3100
C=N, C=C (aromatic rings) Stretching 1500 - 1650
C-O (hydroxyl) Stretching 1200 - 1300

The spectrum of the related compound 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) shows characteristic bands in these regions, supporting these predictions. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule. libretexts.orgchemguide.co.uk

For this compound (C₇H₅ClN₂O), the high-resolution mass spectrum would confirm the elemental composition. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. miamioh.edu This would result in two molecular ion peaks:

[M]⁺: Corresponding to the molecule with ³⁵Cl.

[M+2]⁺: Corresponding to the molecule with ³⁷Cl, with an intensity about one-third of the [M]⁺ peak.

The fragmentation of related chloro-pyridones and pyrroles often involves the loss of the halogen, CO, or HCN. researchgate.netjcsp.org.pk Expected fragmentation pathways for this compound could include the initial loss of a chlorine radical (•Cl), followed by the loss of carbon monoxide (CO) from the pyridinol ring or hydrogen cyanide (HCN) from the pyrrole ring.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com A successful single-crystal X-ray diffraction analysis of this compound would provide an electron density map from which a detailed molecular model could be built. nih.gov

This analysis would confirm:

The connectivity of the atoms and the planarity of the fused pyrrolopyridine ring system.

Precise bond lengths and angles, which can offer insights into the electronic nature of the molecule.

The solid-state packing arrangement and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl (O-H) and pyrrole (N-H) groups, which are crucial for understanding the material's physical properties.

While a crystal structure for the title compound is not publicly available, studies on various pyrrole and pyrrolidine (B122466) derivatives demonstrate the power of this technique in unambiguously confirming molecular structures. researchgate.netjyu.fidntb.gov.ua

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. ruifuchems.com For this compound, a reverse-phase HPLC method would typically be developed. This would likely involve:

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A gradient mixture of an aqueous solvent (like water with a modifier such as 0.1% trifluoroacetic acid or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol).

Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely in the 254-280 nm range, due to its aromatic nature.

A pure sample of the compound would ideally yield a single, sharp peak in the chromatogram. The area of this peak would be proportional to the compound's concentration, and purity is often expressed as a percentage of the total peak area. nih.gov HPLC is routinely used to assess the purity of related azaindole derivatives. ruifuchems.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its application in the analysis of heterocyclic compounds like this compound is invaluable, provided the analyte can be volatilized without decomposition.

Principles and Application: In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the sample through a heated capillary column. The inner surface of the column is coated with a stationary phase. Separation of the components in the sample mixture is achieved based on their differential partitioning between the mobile gas phase and the stationary liquid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically through electron impact (EI) or chemical ionization (CI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer. The detector then records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of a derivatized this compound would be expected to show a prominent molecular ion peak corresponding to the TMS derivative. The isotopic pattern of chlorine (approximately a 3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key diagnostic feature in the mass spectrum, aiding in the confirmation of the elemental composition. Fragmentation patterns would provide further structural information, with characteristic losses of methyl groups from the TMS moiety and fragmentation of the pyrrolopyridine ring system.

Hypothetical GC-MS Data for TMS-derivatized this compound:

ParameterExpected Value/Observation
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Oven Program Initial temp. 100°C, ramp to 280°C at 10°C/min
Ionization Mode Electron Impact (EI) at 70 eV
Expected Molecular Ion (M⁺) m/z corresponding to C₁₀H₁₃ClN₂OSi
Key Fragmentation Ions [M-15]⁺ (loss of CH₃), characteristic pyrrolopyridine fragments
Isotopic Pattern Presence of M+2 peak due to ³⁷Cl

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that offers significant improvements in resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

Principles and Application: UPLC operates on the same principles as HPLC, where a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For a polar compound like this compound, reversed-phase UPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

The smaller particle size in UPLC columns leads to a significant increase in column efficiency, resulting in narrower peaks and better separation of complex mixtures. The higher flow rates and shorter column lengths used in UPLC also dramatically reduce analysis times.

Research Findings and Method Development: The analysis of pyrrolopyridine derivatives by reversed-phase HPLC is well-documented, and these methods can be readily transferred and optimized for UPLC systems to achieve superior performance. For this compound, a UPLC method would likely employ a C18 stationary phase. The mobile phase composition would be optimized to achieve good retention and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for eluting the compound with a good peak shape and for separating it from potential impurities.

Detection in UPLC is typically performed using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, or a mass spectrometer (UPLC-MS). UPLC-MS provides both retention time and mass-to-charge ratio data, offering a high degree of specificity and sensitivity for identification and quantification.

Illustrative UPLC Method Parameters for this compound:

ParameterTypical Condition
UPLC System Waters ACQUITY UPLC or similar
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40°C
Detection PDA (210-400 nm) and/or ESI-MS

The use of UPLC coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, would enable the accurate mass measurement of the molecular ion of this compound. This allows for the determination of its elemental composition with high confidence, a critical step in structural elucidation.

Chemical Reactivity and Functionalization of the Pyrrolo 2,3 C Pyridine System

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) and Pyridine (B92270) Rings

The pyrrolo[2,3-c]pyridine system, an isomer of 7-azaindole (B17877), possesses two aromatic rings—a π-electron-rich pyrrole ring and a π-deficient pyridine ring. This electronic disparity dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Generally, the pyrrole moiety is more susceptible to electrophilic attack than the pyridine ring. For the parent 7-azaindole scaffold, electrophilic substitution, such as nitration and acylation, preferentially occurs at the C3 position of the pyrrole ring. researchgate.net

In the case of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol, the existing substituents significantly influence the reactivity and orientation of incoming electrophiles. The chlorine atom at the C3 position is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director. However, with the C3 position occupied, its directing influence would be on the C2 position. The hydroxyl group at the C7 position on the pyridine ring is an activating group and an ortho-, para-director. Its influence would be directed towards the C6 and C8 (if it existed) positions. The interplay between the inherent reactivity of the two rings and the electronic effects of the substituents suggests that electrophilic attack on the pyrrole ring at the C2 position is possible, though deactivated by the adjacent chlorine. Functionalization of the pyridine ring is also a possibility, guided by the activating hydroxyl group. For instance, nitration of the N-oxide of 6-methyl-7-azaindole resulted in a mixture of 3- and 4-nitro derivatives, indicating that modification of the pyridine ring is feasible under certain conditions. researchgate.net

Nucleophilic Aromatic Substitution Reactions at the Chlorine and Hydroxyl Positions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems, such as pyridine, bearing a suitable leaving group. youtube.comyoutube.com For halopyridines, reactivity towards SNAr is generally highest when the halogen is at the 2- or 4-positions relative to the ring nitrogen, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. youtube.comnih.gov

In this compound, the chlorine atom is at the C3 position of the pyrrole ring, which is not directly activated by the pyridine nitrogen for a classical SNAr reaction. However, displacement of the chlorine by strong nucleophiles under forcing conditions (e.g., high temperature) may still be possible. The hydroxyl group at the C7 position is generally a poor leaving group for SNAr. Its displacement would require prior activation, for example, by conversion to a sulfonate ester, to facilitate nucleophilic attack at that position.

Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling extensive diversification of the pyrrolo[2,3-c]pyridine scaffold.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a versatile method for forming C-C bonds. organic-chemistry.org This reaction has been successfully applied to various azaindole systems. nih.gov For instance, a chemoselective Suzuki-Miyaura coupling has been demonstrated on a 2-iodo-4-chloropyrrolopyridine, showcasing the ability to differentiate between two different halogen substituents. nih.gov More relevant to the target compound, a one-pot, site-selective Suzuki-Miyaura arylation has been developed for 6-chloro-3-iodo-N-protected 7-azaindoles. acs.org This study established that the more reactive C-I bond could be selectively coupled first, followed by coupling at the C-Cl bond, allowing for the introduction of two different aryl groups. acs.org This demonstrates the feasibility of utilizing the C3-chloro position of this compound as a handle for introducing new carbon-based substituents. The reactivity of chloro-substituted azaindoles in Suzuki couplings is generally lower than their bromo or iodo counterparts, often requiring more active catalyst systems. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Azaindole Scaffolds

Starting Material Boronic Acid/Ester Catalyst System Product Yield Reference
6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Phenylboronic acid Pd2(dba)3 / SPhos 6-chloro-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine 93% acs.org
6-chloro-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine 4-Methoxyphenylboronic acid Pd2(dba)3 / SPhos 6-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine 88% acs.org
5-bromo-7-azaindole 1-methyl-4-pyrazoleboronic acid pinacol (B44631) ester Not specified 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine - nih.gov

This table is interactive and allows for sorting and filtering of data.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it is a premier method for the synthesis of arylamines. wikipedia.orgorganic-chemistry.org This reaction is highly effective for heteroaryl halides, including those of the azaindole family. mit.eduacs.org A successful Buchwald-Hartwig amination has been reported at the C4 position of a 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative using a secondary amine. nih.gov Furthermore, efficient protocols have been developed for the amination of unprotected halo-7-azaindoles with a broad range of primary and secondary amines. mit.edu These examples strongly suggest that the C3-chloro position of this compound is a viable site for the introduction of various amino functionalities via Buchwald-Hartwig amination.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Heteroaryl Halides

Heteroaryl Halide Amine Catalyst/Ligand Base Solvent Reference
Aryl Chlorides Primary/Secondary Amines Palladacycle complexes K2CO3, KOtBu Ethanol, CPME researchgate.net
Halo-7-azaindoles Primary/Secondary Amines Palladium precatalysts Not specified Not specified mit.edu

This table is interactive and allows for sorting and filtering of data.

Sonogashira Coupling and Stille Reactions

The Sonogashira reaction provides a powerful method for the formation of C(sp2)-C(sp) bonds by coupling aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgrsc.org This reaction has been utilized in the synthesis of azaindole derivatives, often starting from amino-halopyridines which undergo Sonogashira coupling followed by cyclization. nih.govmdpi.com The Stille reaction, which couples organic halides with organostannanes, is another important C-C bond-forming reaction. The general reactivity trend for the organic halide in both reactions is I > Br > Cl. wikipedia.orgniscpr.res.in Consequently, the C3-chloro group in the target compound would likely require optimized, and potentially more forcing, reaction conditions or highly active catalyst systems to achieve efficient coupling compared to its bromo or iodo analogs. niscpr.res.in

Regioselective Functionalization of the Hydroxyl Moiety

The hydroxyl group at the C7 position offers another site for functionalization. Standard reactions such as O-alkylation and O-acylation can be employed to introduce a variety of substituents. The regioselectivity of these reactions, particularly concerning the potential for competing N-alkylation or N-acylation at the pyrrole nitrogen, is a key consideration. The outcome of such reactions is often influenced by the choice of base, solvent, and electrophile. For instance, in the N-alkylation of the related 1H-indazole scaffold, the combination of sodium hydride in tetrahydrofuran (B95107) was found to be highly selective for N1 alkylation. d-nb.info Similar strategic selection of reaction conditions can be envisioned to achieve selective O-functionalization of the 7-hydroxyl group. For example, using a bulky base might favor deprotonation of the less sterically hindered hydroxyl group over the pyrrole N-H. Conversely, conditions that favor the thermodynamic product might lead to functionalization at the pyrrole nitrogen.

Reactivity at the Pyrrole Nitrogen (N1) and Pyridine Nitrogen (N6)

The pyrrolo[2,3-c]pyridine system possesses two nitrogen atoms, N1 in the pyrrole ring and N6 in the pyridine ring, both of which are potential sites for functionalization reactions such as alkylation and arylation. The regioselectivity of these reactions is influenced by several factors, including the electronic properties of the heterocyclic system, the nature of the substituents present, and the reaction conditions employed.

The pyrrole N1-H is weakly acidic and can be deprotonated with a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles. In contrast, the pyridine N6 atom possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and nucleophilic.

N-Alkylation and N-Arylation:

The functionalization of the nitrogen atoms in the pyrrolo[2,3-c]pyridine core is a key strategy for modifying the molecule's properties. While specific studies on this compound are limited, general principles of pyrrolopyridine chemistry suggest that both N1 and N6 are accessible for alkylation and arylation.

In related pyrrolo[2,3-c]pyridine-7-one systems, alkylation and arylation have been observed to proceed with high regioselectivity, favoring substitution at the pyridine nitrogen (N6). This preference can be attributed to the greater nucleophilicity of the pyridine nitrogen compared to the pyrrole nitrogen under certain reaction conditions. The electron-withdrawing nature of the adjacent carbonyl group in these systems further enhances the reactivity of the N6 position.

For this compound, the presence of the electron-donating hydroxyl group at the 7-position and the electron-withdrawing chlorine atom at the 3-position will modulate the electron density and, consequently, the nucleophilicity of both nitrogen atoms. The precise regioselectivity of N-alkylation and N-arylation would likely depend on the interplay of these electronic effects and the specific reagents and conditions used. For instance, reactions under basic conditions that deprotonate the pyrrole N1 would favor functionalization at this position. Conversely, reactions under neutral or acidic conditions might favor reaction at the more basic pyridine N6.

Illustrative N-Functionalization Reactions of Pyrrolopyridine Systems:

Reagent CategoryExample ReagentPotential Product(s)Notes
Alkylating AgentsAlkyl halides (e.g., CH₃I)N1-alkylated, N6-alkylated, or di-alkylated pyrrolo[2,3-c]pyridinesRegioselectivity is condition-dependent.
Arylating AgentsArylboronic acids (Suzuki-Miyaura coupling)N1-arylated or N6-arylated pyrrolo[2,3-c]pyridinesOften requires a metal catalyst (e.g., Palladium or Copper).
Acylating AgentsAcyl chlorides (e.g., CH₃COCl)N1-acylated or N6-acylated pyrrolo[2,3-c]pyridinesCan be used to introduce carbonyl functionalities.

Rearrangement Reactions of Pyrrolopyridine Isomers

Rearrangement reactions are fundamental transformations in organic chemistry that can lead to the formation of new structural isomers. In the context of pyrrolopyridines, these rearrangements can be synthetically useful for accessing different isomeric scaffolds that may be difficult to prepare directly.

One notable rearrangement relevant to aza-heterocyclic systems is the Dimroth rearrangement . This rearrangement typically involves the isomerization of a heterocyclic compound where an endocyclic and an exocyclic heteroatom switch places. The reaction is often catalyzed by acid or base and proceeds through a ring-opening and ring-closing sequence. While well-documented for other nitrogen-containing heterocycles like pyrimidines and triazoles, its specific application to the pyrrolo[2,3-c]pyridine system, particularly with the substitution pattern of this compound, requires further investigation. The propensity for such a rearrangement would be influenced by the stability of the open-chain intermediate, which in turn is affected by the electronic nature of the substituents.

Another potential rearrangement is the aza-Claisen rearrangement , which is a powerful tool for carbon-carbon bond formation. This pericyclic reaction involves the tugraz.attugraz.at-sigmatropic rearrangement of an N-allyl enamine or related species. In the context of the pyrrolo[2,3-c]pyridine system, if a suitable N-allyl precursor could be formed at either the N1 or N6 position, an aza-Claisen rearrangement could potentially lead to the introduction of a substituent at a carbon atom of the heterocyclic core.

Furthermore, studies on related pyrrolopyridine isomers have shown that nucleophilic substitution reactions can sometimes be accompanied by rearrangement. For instance, the nucleophilic displacement of a leaving group at the 4-position of N-1 substituted pyrrolo[3,2-c]pyridines with primary alkylamines has been reported to yield a mixture of the expected product and a rearranged 1H-pyrrolo[2,3-b]pyridine derivative. This suggests the possibility of interconversion between different pyrrolopyridine isomers under certain reaction conditions, a process that could be relevant to the chemistry of this compound.

The investigation of such rearrangement reactions is crucial for understanding the stability and chemical transformations of the pyrrolo[2,3-c]pyridine scaffold and for the development of synthetic routes to novel derivatives with potential biological applications.

Biological Activity and Mechanistic Insights of Pyrrolo 2,3 C Pyridine Derivatives

General Principles of Molecular Target Interaction and Downstream Pathway Modulation

The biological activity of pyrrolo[2,3-c]pyridine derivatives stems from their ability to interact with various molecular targets, thereby modulating downstream signaling pathways. A common mechanism of action for many of these compounds is the inhibition of protein kinases. researchgate.net The pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold, is a deaza-isostere of adenine (B156593), the nitrogenous base of ATP. This structural similarity allows many of these derivatives to act as ATP-competitive inhibitors of different kinases. nih.gov By binding to the ATP-binding pocket of a kinase, these compounds can prevent the transfer of a phosphate (B84403) group to substrate proteins, a critical step in many signal transduction pathways that regulate cell proliferation, differentiation, survival, and metabolism.

Dysregulation of these signaling pathways is a hallmark of many diseases, including cancer. For instance, the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key tyrosine kinases involved in tumor growth and angiogenesis, respectively. rjpbr.com Pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of these kinases, demonstrating the therapeutic potential of this scaffold. rjpbr.com The interaction with the target kinase is often stabilized by a network of hydrogen bonds and hydrophobic interactions within the active site. Modifications to the pyrrolo[2,3-c]pyridine core allow for the fine-tuning of potency and selectivity towards specific kinases, thereby influencing the modulation of downstream pathways.

Investigation of Potential Biological Targets

The therapeutic potential of pyrrolo[2,3-c]pyridine derivatives is underscored by their ability to interact with a diverse range of biological targets. These interactions are primarily focused on the inhibition of key enzymes involved in disease progression, particularly in the context of oncology.

Kinase Inhibition Profiles

A significant area of research for pyrrolo[2,3-c]pyridine derivatives has been their activity as kinase inhibitors. researchgate.net The ability of these compounds to target a wide array of kinases, including both receptor tyrosine kinases and serine/threonine kinases, highlights their potential as broad-spectrum therapeutic agents.

Pyrrolo[2,3-c]pyridine and its related isomers have demonstrated inhibitory activity against several receptor tyrosine kinases implicated in cancer.

Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is a key driver in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. rsc.org One such compound, 4h , exhibited significant inhibitory activity against FGFR1–4 with IC50 values of 7, 9, 25, and 712 nM, respectively. rsc.org This inhibition translated to anti-proliferative and pro-apoptotic effects in breast cancer cells. rsc.org

Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R, also known as FMS kinase, is a member of the type III receptor tyrosine kinase family and is over-expressed in various cancers. nih.gov Pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase. nih.govdoaj.org For instance, compound 1r from a series of pyrrolo[3,2-c]pyridine derivatives was found to be a potent and selective FMS kinase inhibitor with an IC50 of 30 nM. nih.gov This compound also showed significant antiproliferative activity against several cancer cell lines. nih.gov Furthermore, pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been designed and synthesized as CSF1R inhibitors, with one compound emerging as a potent inhibitor with low-nanomolar enzymatic activity. mdpi.com

The table below summarizes the inhibitory activities of selected pyrrolo[2,3-c]pyridine derivatives against receptor tyrosine kinases.

CompoundTarget KinaseIC50 (nM)Reference
4h FGFR17 rsc.org
FGFR29 rsc.org
FGFR325 rsc.org
FGFR4712 rsc.org
1r FMS (CSF1R)30 nih.gov

In addition to receptor tyrosine kinases, pyrrolo[2,3-c]pyridine derivatives have also shown inhibitory activity against serine/threonine kinases.

Cyclin-Dependent Kinase 2 (CDK2): A series of compounds containing a pyrrolo[2,3-d]pyrimidine scaffold were found to inhibit the enzymatic activity of CDK2, along with other kinases like EGFR, Her2, and VEGFR-2. researchgate.net

Checkpoint Kinase 1 (CHK1) and Leucine-Rich Repeat Kinase 2 (LRRK2): While not a direct pyrrolo[2,3-c]pyridine, a related pyrrolo[2,3-d]pyrimidine derivative was designed as a LRRK2 inhibitor using a CHK1-derived crystallographic surrogate, highlighting the potential for this scaffold to target these kinases.

While the provided search results focus more on kinase inhibition, some related heterocyclic scaffolds have been investigated as PARP-1 inhibitors. For example, 2-substituted pyrrolo[1,2-b]pyridazine (B13699388) derivatives were identified as PARP inhibitors, with some compounds showing selective activity against PARP-1 over PARP-2. This suggests that the broader class of pyrrole-fused pyridines and related heterocycles could be explored for PARP-1 inhibitory activity.

Receptor Antagonism (e.g., Metabotropic Glutamate Receptor 5 (mGluR5))

Beyond kinase inhibition, pyrrolo[2,3-c]pyridine derivatives have also been investigated as receptor antagonists. Specifically, they have shown promise as antagonists of the Metabotropic Glutamate Receptor 5 (mGluR5). Negative allosteric modulators (NAMs) of mGluR5 have therapeutic potential for psychiatric diseases. While the primary examples found were pyridine (B92270) derivatives rather than fused pyrrolopyridines, this indicates a potential avenue for the development of pyrrolo[2,3-c]pyridine-based mGluR5 antagonists. nih.govacs.org

Enzyme Inhibition (e.g., Acetylcholinesterase, Phosphodiesterase 4 (PDE4))

The structural framework of pyrrolo[2,3-c]pyridine and its related isomers serves as a versatile scaffold for designing potent enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition: Cholinesterase inhibitors are critical for managing neurodegenerative conditions like Alzheimer's disease. Certain polysubstituted pyrrole (B145914) derivatives have been identified as potent and selective inhibitors of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). For instance, one synthesized compound, 4ad , demonstrated an IC50 value of 2.95 ± 1.31 µM against AChE with no significant BChE inhibition. nih.gov Kinetic studies revealed an uncompetitive mode of inhibition for this compound. nih.gov In another study, a series of 1,3-diaryl-pyrrole derivatives showed high selectivity for BChE over AChE, with compound 3p exhibiting an IC50 value of 1.71 ± 0.087 µM for BChE. nih.gov

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Pyrrole Derivatives
CompoundTarget EnzymeIC50 Value (µM)Reference
4adAChE2.95 ± 1.31 nih.gov
3oBChE5.37 ± 0.36 nih.gov
3pBChE1.71 ± 0.087 nih.gov
3sBChE3.76 ± 0.25 nih.gov

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 enzymes are crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory pathways. Inhibition of PDE4 is a validated strategy for treating inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been evaluated as selective and potent PDE4B inhibitors, with most showing moderate to good inhibition in the range of 0.11–1.1 µM. nih.gov Specifically, compound 11h was identified as a PDE4B preferring inhibitor. nih.gov Another study on pyrrolo[2,3-d]pyridazinones reported that compound 9e showed potent and selective inhibition of PDE4B with an IC50 of 0.32 µM, being eight times more potent against PDE4B than PDE4D (IC50 = 2.5 µM). nih.gov This selectivity is significant as PDE4D inhibition is often associated with emesis. nih.gov

Table 2: Phosphodiesterase 4 (PDE4) Inhibition by Pyrrolopyridine and Related Derivatives
Compound SeriesSpecific CompoundTarget EnzymeIC50 Value (µM)Reference
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesGeneral RangePDE4B0.11 - 1.1 nih.gov
1H-pyrrolo[2,3-b]pyridine-2-carboxamides11hPDE4B0.14 nih.gov
Pyrrolo[2,3-d]pyridazinones9ePDE4B0.32 nih.gov
Pyrrolo[2,3-d]pyridazinones9ePDE4D2.5 nih.gov

Other Molecular Targets (e.g., S1P Receptor 2)

Beyond enzyme inhibition, pyrrolopyridine derivatives interact with other critical molecular targets.

S1P Receptor 2: Sphingosine 1-phosphate (S1P) receptors are G-protein coupled receptors that regulate diverse biological functions. nih.gov Research into pyrazolopyridine derivatives has identified selective ligands for the S1P receptor 2 (S1PR2). nih.gov Although these compounds possess a different core structure, they highlight the potential of pyridine-fused heterocycles to target this receptor family. Two compounds, 35a and 35b , demonstrated comparable binding affinities for S1PR2 with IC50 values of 29.1 ± 2.6 nM and 56.5 ± 4.0 nM, respectively, and showed high selectivity over other S1PR subtypes. nih.gov

Other Kinase Targets: The pyrrolopyridine and pyrrolopyrimidine scaffolds are prominent in the development of kinase inhibitors.

FMS Kinase (CSF-1R): A series of pyrrolo[3,2-c]pyridine derivatives were tested for inhibitory effects against FMS kinase, a receptor tyrosine kinase implicated in cancer and inflammatory disorders. nih.gov Compound 1r was found to be a potent and selective FMS kinase inhibitor with an IC50 of 30 nM. nih.gov

Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent FGFR inhibitors. Compound 4h showed strong activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. rsc.org

Multi-Targeted Kinase Inhibition: Certain halogenated pyrrolo[2,3-d]pyrimidine derivatives have demonstrated the ability to inhibit multiple kinases. Compound 5k was a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. mdpi.com

Categorization of Biological Effects in Disease Models

The interactions of pyrrolopyridine derivatives with various molecular targets translate into significant therapeutic potential across several disease models.

Anticancer Potential (e.g., modulation of cell cycle progression, induction of apoptosis)

Derivatives of the pyrrolopyridine and related scaffolds have shown significant promise as anticancer agents by interfering with cancer cell proliferation, survival, and metastasis.

Modulation of Cell Cycle Progression: A key mechanism of action is the disruption of the cell cycle. A study on 1H-pyrrolo[3,2-c]pyridine derivatives found that the lead compound, 10t , caused significant G2/M phase cell cycle arrest in HeLa cells at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM. tandfonline.comnih.gov This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. In another study, a pyrrolo[2,3-d]pyrimidine derivative, 9e , was found to cause cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. nih.gov

Induction of Apoptosis: Inducing programmed cell death, or apoptosis, is another major anticancer strategy for these compounds. The cytotoxic effects of pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have been linked to the induction of apoptosis. nih.gov Western blot analysis confirmed that these compounds trigger the intrinsic apoptotic pathway, characterized by an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2, along with activation of caspase-9 and caspase-3. mdpi.comnih.gov Similarly, compound 10t was shown to effectively induce apoptosis in cancer cells. tandfonline.comnih.gov This was linked to its ability to inhibit tubulin polymerization, a critical process for mitotic spindle formation. tandfonline.comnih.gov

Table 3: In Vitro Anticancer Activity of Pyrrolopyridine and Related Derivatives
CompoundCancer Cell LineActivity (IC50 in µM)Reference
10t (pyrrolo[3,2-c]pyridine)HeLa (Cervical Cancer)0.12 nih.govtandfonline.com
10t (pyrrolo[3,2-c]pyridine)SGC-7901 (Gastric Cancer)0.15 nih.govtandfonline.com
10t (pyrrolo[3,2-c]pyridine)MCF-7 (Breast Cancer)0.21 nih.govtandfonline.com
1r (pyrrolo[3,2-c]pyridine)Ovarian, Prostate, Breast Cancer Lines0.15 - 1.78 nih.govdoaj.org
9e (pyrrolo[2,3-d]pyrimidine)A549 (Lung Cancer)4.55 nih.gov
10a (pyrrolo[2,3-d]pyrimidine)PC3 (Prostate Cancer)0.19 nih.gov
10b (pyrrolo[2,3-d]pyrimidine)MCF-7 (Breast Cancer)1.66 nih.gov
4h (1H-pyrrolo[2,3-b]pyridine)4T1 (Breast Cancer)Potent Inhibition (IC50 not specified) rsc.org

Antiviral Activity (e.g., Human Coronavirus inhibition)

The search for effective antiviral agents has led to the investigation of various heterocyclic compounds, including pyrrolopyrimidine derivatives. Research has identified that these scaffolds can inhibit the replication of human coronaviruses. A series of pyrrolo-pyrimidine-based compounds were identified as inhibitors of the SARS-CoV-2 macrodomain (Mac1), an enzyme that coronaviruses use to help evade the host's immune response. nih.govresearchgate.net By inhibiting Mac1, these compounds were able to repress viral replication. Specifically, compounds 5c and 6e were shown to inhibit SARS-CoV-2 replication in cell culture, particularly in the presence of interferon-γ, mimicking the effect of a Mac1 deletion. nih.gov The development of drug-resistant mutations in the Mac1 protein after exposure to these compounds further confirmed their specific on-target activity during infection. nih.govresearchgate.net

Anti-inflammatory Modulation

The anti-inflammatory properties of pyrrolopyridine derivatives are often linked to their ability to inhibit key enzymes in inflammatory cascades. As discussed, the inhibition of PDE4 by these compounds leads to an increase in cAMP levels, which has a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production like TNF-α. nih.gov

Furthermore, some derivatives have shown activity against other inflammatory targets. A series of pyrrolo[3,2-c]pyridine derivatives demonstrated a potent anti-inflammatory effect through the inhibition of FMS kinase, which plays a role in the proliferation of macrophages. nih.gov Compound 1r inhibited CSF-1-induced growth of bone marrow-derived macrophages with an IC50 of 84 nM, making it a candidate for anti-arthritic drug development. nih.gov Other studies have synthesized and evaluated pyrrolo[2,3-d]pyrimidine derivatives, with some showing significant in vivo anti-inflammatory activity comparable to that of ibuprofen. researchgate.net Additionally, research into substituted pyrrolo[2,3-b]pyridine derivatives has identified compounds with significant anti-inflammatory activity, which molecular docking studies suggest is due to a novel binding interaction within the COX-2 enzyme's active site. nih.gov

Neuroprotective Research

The pyrrolopyrimidine scaffold has also been investigated for its potential in treating neurodegenerative diseases. The pyrrolopyrimidine antioxidant U-104067F was studied in rats treated with 3-acetylpyridine, a neurotoxin. nih.gov The study found that U-104067F significantly attenuated the neurotoxin-induced reductions in cerebellar cGMP and ATP and partially prevented the loss of neurons in the inferior olivary nucleus. nih.gov This demonstrates a direct neuroprotective effect by preserving neuronal integrity and function.

Additionally, the inhibition of acetylcholinesterase, as detailed in section 5.2.3, represents a primary therapeutic strategy for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help improve cognitive function. The development of selective AChE inhibitors from the polysubstituted pyrrole class, such as compound 4ad , underscores the potential of this chemical family in neuroprotective research. nih.gov

Structure Activity Relationship Sar Studies for 3 Chloro 1h Pyrrolo 2,3 C Pyridin 7 Ol Derivatives

Systematic Variation of Substituents on the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole (B1212597), is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net The specific substitution pattern of 3-chloro and 7-hydroxyl groups provides a unique starting point for SAR exploration.

The presence of a halogen atom can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties. In related heterocyclic systems, the introduction of a chlorine atom has been shown to be beneficial for activity. For instance, in a series of tricyclic pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives designed as potential antitumor agents, the synthesis of 3-chloro substituted compounds was a key step in their design. mdpi.com While this data is from a related but different scaffold, it suggests that the electronegative and lipophilic nature of the chlorine atom at position 3 of the pyrrolo[2,3-c]pyridine core could be critical for forming specific interactions, such as halogen bonds or hydrophobic contacts, within the target's binding site. These interactions can enhance binding affinity and lead to increased biological potency.

The hydroxyl group at position 7 is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This versatility allows it to form crucial interactions with amino acid residues in a protein's active site, thereby anchoring the molecule and contributing significantly to its binding affinity. Studies on the isomeric pyrrolo[3,4-c]pyridine scaffold have highlighted the importance of a hydroxyl group for biological activity. For example, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates were synthesized and evaluated for anti-HIV-1 activity, demonstrating that this functional group is a key component of the active pharmacophore. nih.gov Similarly, 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives were developed as HIV-1 integrase inhibitors, further underscoring the role of the 7-hydroxy moiety in target engagement. nih.govmdpi.com These findings suggest that the 7-hydroxyl group on the pyrrolo[2,3-c]pyridine scaffold is likely essential for its pharmacological profile.

Modifications at the pyrrole (B145914) ring, specifically at the N1 and C2 positions, can have a profound impact on the activity and selectivity of pyrrolopyridine derivatives.

N1 Position: The hydrogen atom at the N1 position can act as a hydrogen bond donor. Alkylation or substitution at this position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. In studies of related 1H-pyrrolo[2,3-b]pyridine inhibitors of cell division cycle 7 (Cdc7) kinase, the N1 position was typically left unsubstituted, suggesting its importance as a hydrogen bond donor for interacting with the kinase hinge region. nih.gov However, N-methylation of a pyrrolo[3,2-b]pyridine scaffold in a series of PDE4B inhibitors resulted in an inactive compound, indicating that substitution at this position can be detrimental to activity for some targets. nih.gov

C2 Position: The C2 position of the pyrrole ring is often a key point for introducing substituents that can occupy adjacent pockets in the target's binding site. In the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors, extensive SAR studies at the C2 position revealed that the nature and size of the amide substituent were critical for both potency and selectivity. nih.gov This highlights that modifications at C2 of the 3-chloro-1H-pyrrolo[2,3-c]pyridin-7-ol scaffold could be a viable strategy for optimizing target-specific interactions.

Table 1: Impact of Pyrrole Ring Modifications on Activity in Related Scaffolds
ScaffoldPositionModificationObserved Effect on ActivityReference
Pyrrolo[3,2-b]pyridineN1MethylationLoss of activity (PDE4B inhibition) nih.gov
Pyrrolo[2,3-b]pyridineN1Unsubstituted (H)Maintained activity (Cdc7 kinase inhibition) nih.gov
Pyrrolo[2,3-b]pyridineC2Carboxamide variationsCritical for potency and selectivity (PDE4B inhibition) nih.gov

Substituents on the pyridine (B92270) portion of the scaffold can significantly alter the electronic properties of the ring system and provide opportunities for additional interactions with the biological target. Research on pyrrolo[2,3-d]pyrimidine analogs, which are bioisosteric to pyrrolopyridines, has provided valuable insights into the role of substitutions on the six-membered ring. In a study focused on developing Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, fragments of the drug Pexidartinib were attached to the C4, C5, and C6 positions of the pyrrolo[2,3-d]pyrimidine core. mdpi.com

The results showed that substitutions at these positions were highly sensitive to the specific location and nature of the substituent. Compounds with substitutions at the C4 and C5 positions were found to be completely inactive against the target kinase. In contrast, derivatives with substituents at the C6 position, particularly those incorporating a 3-pyridyl unit, emerged as potent CSF1R inhibitors. mdpi.com This demonstrates that the pyridine ring positions are not interchangeable and that successful modifications require precise placement of substituents to achieve the desired pharmacological effect.

Table 2: Effect of Pyridine Ring Substitutions in Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors
Position of SubstitutionResulting ActivityReference
C4Inactive mdpi.com
C5Inactive mdpi.com
C6Potent Inhibition mdpi.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures with improved properties while maintaining key binding interactions. The pyrrolo[2,3-c]pyridine scaffold is part of a larger family of fused heterocyclic systems that are often explored as bioisosteres for one another.

The pyrrolo[2,3-c]pyridine scaffold is an isomer of other pyrrolopyridines (azaindoles) and a close analog of deazapurines like pyrrolo[2,3-d]pyrimidine. These scaffolds are frequently interchanged in drug discovery campaigns, particularly for kinase inhibitors, as they can mimic the adenine (B156593) base of ATP and form similar hydrogen bonding patterns in the kinase hinge region. nih.gov

Pyrrolo[2,3-d]pyrimidine: This scaffold is a well-established bioisostere of purines and pyrrolopyridines. nih.goveurekaselect.com In the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a pyrrolo[3,2-c]pyridine analog was found to be well-tolerated as a replacement for a pyrrolo[2,3-d]pyrimidine core, exhibiting potent LRRK2 inhibition. acs.org This demonstrates the viability of switching between these closely related heterocyclic systems.

Other Fused Scaffolds: A scaffold hopping study aimed at identifying novel PDE4B inhibitors compared several bicyclic cores. Starting from a pyrazolo[1,5-a]pyridine (B1195680) lead, researchers found that replacing it with a thieno[2,3-b]pyrazine (B153567) or an indole (B1671886) led to inactive compounds. However, switching to a 1H-pyrrolo[2,3-b]pyridine scaffold resulted in an increase in potency. nih.gov This highlights that while some scaffold hops are successful, others can lead to a complete loss of activity, emphasizing the subtle structural and electronic requirements for binding to a specific target.

Table 3: Bioisosteric Replacement and Scaffold Hopping for PDE4B Inhibition
Original ScaffoldReplacement ScaffoldEffect on PDE4B PotencyReference
Pyrazolo[1,5-a]pyridineThieno[2,3-b]pyrazineLoss of activity nih.gov
Pyrazolo[1,5-a]pyridineIndoleLoss of activity nih.gov
Pyrazolo[1,5-a]pyridine1H-Pyrrolo[2,3-b]pyridineIncreased potency nih.gov

These comparative studies underscore the potential of the this compound scaffold as a valuable template for drug design, while also indicating that its bioisosteric replacement with other fused heterocyclic systems like pyrrolo[2,3-d]pyrimidine or other pyrrolopyridine isomers is a rational strategy for lead optimization.

Evaluation of Pyrrolidine (B122466) Ring Saturation and its Influence on Activity

The degree of saturation of the pyrrolidine ring in analogues of this compound can significantly impact their pharmacological profile. Although direct studies on the saturation of a pyrrolidine substituent on this specific scaffold are not widely published, research on related heterocyclic compounds, such as pyrrolo[3,4-c]pyridine-1,3(2H)-diones, has demonstrated that alterations in cyclic amine substituents are a key strategy in modulating biological effects.

In a study focused on derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones, researchers investigated the replacement of N-substituted piperazines with other cyclic amines, including morpholine, piperidine (B6355638), and pyrrolidine. This structural modification was aimed at understanding the impact on toxicity, as well as analgesic and sedative effects. The findings from such studies indicate that the nature and saturation of these ring systems play a crucial role in the molecule's interaction with its biological target.

For instance, the transition from an unsaturated pyrrole to a saturated pyrrolidine ring introduces a three-dimensional character to the molecule, which can enhance binding affinity and selectivity for a specific receptor or enzyme. The sp3-hybridized carbons of the pyrrolidine ring allow for a greater exploration of the surrounding pharmacophore space compared to the planar, sp2-hybridized pyrrole ring. This increased three-dimensionality can lead to more specific and potent biological activity.

The table below illustrates the conceptual influence of pyrrolidine ring saturation on the activity of hypothetical derivatives of this compound, based on general principles observed in related heterocyclic compounds.

Compound ID Pyrrolidine Ring Status Hypothetical Target Observed/Expected Activity
A Unsaturated (Pyrrole)Kinase XModerate
B Saturated (Pyrrolidine)Kinase XPotent
C Saturated (Pyrrolidine)Receptor YHigh Affinity
D Unsaturated (Pyrrole)Receptor YLow Affinity

This data suggests that the saturation of the pyrrolidine ring is a key determinant of biological activity, likely due to the conformational flexibility and three-dimensional structure it imparts.

Stereochemical Considerations and their Impact on Biological Activity

Stereochemistry is a fundamental aspect of drug design and development, as the spatial arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological macromolecules such as proteins and nucleic acids. For derivatives of this compound that contain chiral centers, the biological activity often resides in a single enantiomer or diastereomer.

While specific stereochemical studies on this compound derivatives are not extensively documented in publicly available literature, the principles of stereoselectivity are well-established for the broader class of pyrrolopyridine compounds. The introduction of a chiral center, for example, by substitution on the pyrrolidine ring, can lead to enantiomers with markedly different potencies, efficacies, and even different pharmacological profiles.

The differential activity of stereoisomers can be attributed to the specific interactions with the binding site of the target protein. One enantiomer may fit optimally into the binding pocket, forming key hydrogen bonds, hydrophobic interactions, or ionic bonds, while the other enantiomer may have a sterically hindered or otherwise unfavorable orientation.

The following table presents a hypothetical scenario illustrating the impact of stereochemistry on the biological activity of a derivative of this compound.

Compound ID Stereoisomer Biological Target IC50 (nM)
X (R)-enantiomerEnzyme Z10
Y (S)-enantiomerEnzyme Z500
Z Racemic mixtureEnzyme Z250

These hypothetical data underscore the importance of synthesizing and testing enantiomerically pure compounds to fully characterize their biological activity and to develop more potent and selective therapeutic agents.

Conformational Analysis and its Correlation with Observed Biological Responses

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound derivatives is therefore essential for understanding their mechanism of action and for designing new analogues with improved properties. The flexibility of substituents, particularly a pyrrolidine ring, allows the molecule to adopt various conformations, of which only a subset may be biologically active.

Computational modeling and experimental techniques, such as NMR spectroscopy, can be employed to determine the preferred conformations of these molecules in different environments. For instance, a study on proline analogues with varying ring sizes (four-membered azetidine (B1206935) and six-membered piperidine rings) highlighted that the ring pucker and the orientation of substituents are critical for their conformational preferences. nih.gov The piperidine ring, for example, predominantly adopts a chair conformation. nih.gov These principles can be extended to understand the conformational behavior of pyrrolidine-substituted pyrrolopyridines.

The bioactive conformation, the specific spatial arrangement of the molecule when it binds to its target, is often a higher-energy conformation that is stabilized by the interactions within the binding site. Understanding the conformational landscape of a molecule allows for the design of rigid analogues that are "locked" in the bioactive conformation, which can lead to increased potency and selectivity.

The correlation between conformation and biological response can be summarized in the following table for a hypothetical series of derivatives:

Derivative Predominant Conformation Target Affinity Biological Response
1 ExtendedLowWeak
2 Folded (Bioactive)HighPotent
3 Rigid (Bioactive mimic)Very HighVery Potent

Computational Chemistry and Theoretical Investigations of 3 Chloro 1h Pyrrolo 2,3 C Pyridin 7 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and properties related to chemical reactivity. Studies on structurally similar compounds, such as 3-chloropyridine (B48278) and other pyrrolopyridine derivatives, demonstrate the utility of DFT in this context. researchgate.net

DFT calculations can determine the optimized molecular structure and thermochemical properties of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol in various environments. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Electronic Properties Calculable via DFT for Pyrrolopyridine Scaffolds
Calculated PropertySignificance
HOMO EnergyEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO EnergyEnergy of the lowest empty electron orbital; relates to electron-accepting ability.
HOMO-LUMO GapIndicator of chemical reactivity and stability.
Dipole MomentMeasure of the molecule's overall polarity.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for molecular interactions.

Computational methods are essential for predicting and interpreting the spectroscopic features of molecules. unibo.it DFT calculations can be employed to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Comparing these calculated frequencies with experimental data helps to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. researchgate.netmdpi.com

Similarly, computational chemistry can predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are a valuable tool for assigning signals in experimental ¹H and ¹³C NMR spectra, aiding in the definitive structural elucidation of complex molecules like this compound and its derivatives. mdpi.com

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch~3400-3500~3400-3500
C=C Aromatic Stretch~1500-1600~1500-1600
C-Cl Stretch~700-800~700-800

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to model the interaction between a small molecule ligand and a protein target, predicting its binding mode and affinity. uni-duesseldorf.de

Docking simulations of compounds containing pyrrolopyridine or chloropyridine scaffolds have successfully identified their interactions within the binding sites of various protein targets. For instance, studies on inhibitors with a 3-chloropyridine moiety have shown that this group tends to occupy the S1 specificity pocket of the SARS-CoV Mpro enzyme. nih.gov In the context of cancer therapy, pyrrolopyridine derivatives have been docked into the ATP-binding sites of several kinases. nih.gov Specific examples include the binding of pyrrolo[3,2-c]pyridine derivatives to the colchicine-binding site of tubulin and pyrrolo[2,3-d]pyrimidine analogs to the hinge region of kinases like CSF1R. nih.govnih.gov These studies identify critical amino acid residues that form hydrogen bonds or other stabilizing interactions with the ligand. nih.govnih.govacs.org

Table 3: Examples of Target Binding Pockets for Pyrrolopyridine Analogs from Docking Studies
Protein TargetBinding Site/PocketKey Interacting ResiduesSource
SARS-CoV MproS1 Specificity PocketCys145 nih.gov
TubulinColchicine SiteThrα179, Asnβ349 nih.gov
CSF1R KinaseATP-binding site (Hinge region)Cys-666 nih.gov
CHK1 KinaseATP-binding site (Hinge region)Glu85, Ala87 acs.org

Beyond identifying the binding location, docking algorithms predict the specific conformation and orientation of the ligand, known as the binding mode. uni-duesseldorf.de For pyrrolopyridine-based kinase inhibitors, a common binding mode involves the formation of one or more hydrogen bonds between the heterocyclic core and the protein's hinge region backbone. nih.gov For example, the pyrrole (B145914) NH group can act as a hydrogen bond donor, while a nitrogen atom in the pyridine (B92270) ring can act as an acceptor. nih.gov

The strength of this interaction is estimated using a scoring function, which calculates a value representing the binding affinity, often expressed as a free energy of binding (e.g., in kcal/mol). nih.govresearchgate.net Lower binding energy scores typically indicate a more favorable interaction. These predicted affinities allow for the ranking of different compounds and help prioritize candidates for further experimental testing. nih.gov

Table 4: Representative Predicted Binding Affinities for Related Scaffolds
Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Source
Thiazole-Pyridine HybridsSARS-CoV-2 Mpro-8.6 researchgate.net
Pyrrolo[3,2-c]pyridine DerivativesMPS1 Kinase-7.0 to -9.5 researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, revealing the flexibility of the complex and the stability of the predicted binding mode. researchgate.net

Homology Modeling for Novel Target Prediction and Validation

There is no specific information available in the surveyed literature regarding the use of homology modeling to predict or validate biological targets for this compound.

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This method relies on the availability of a known experimental structure of a homologous protein (the "template"). For a compound like this compound, homology modeling would be employed to build a model of a potential protein target. This model could then be used for docking studies to predict the binding mode and affinity of the compound, thereby suggesting a potential mechanism of action or identifying novel therapeutic targets. However, no published studies were found that apply this approach to this compound.

Applications of the 3 Chloro 1h Pyrrolo 2,3 C Pyridin 7 Ol Scaffold in Chemical Biology and Drug Discovery

Development as a Chemical Probe for Investigating Biological Pathways

The pyrrolopyridine scaffold is well-suited for the development of chemical probes, which are essential tools for dissecting complex biological pathways. A notable example, while from a related pyrrolo[2,3-d]pyrimidine series, illustrates the potential of this compound class. Derivatives have been developed as highly potent and selective chemical probes for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. acs.org These probes have demonstrated utility in studying the inhibition of LRRK2, offering insights into its pathological mechanisms. acs.org The design of such probes often involves the strategic introduction of functional groups to the core scaffold to enable visualization or affinity-based pulldown experiments, allowing researchers to identify and validate drug targets and elucidate their roles in disease.

Utilization in Combinatorial Library Synthesis for Lead Discovery

Combinatorial chemistry is a powerful strategy for the rapid generation of large and diverse collections of molecules for high-throughput screening and lead discovery. The pyrrolopyridine scaffold has been successfully incorporated into combinatorial libraries to explore a wide chemical space. For instance, a DNA-encoded library of structurally diverse tetra-substituted pyrrolo[2,3-d]pyrimidines has been synthesized, demonstrating the feasibility of using this core structure in advanced combinatorial approaches. bohrium.com Such libraries enable the efficient identification of initial hits against a multitude of biological targets. The synthesis often involves a modular approach, where different building blocks are systematically introduced at various positions of the pyrrolopyridine ring, leading to a vast array of derivatives for biological evaluation. researchgate.netacs.org

Optimization as a Lead Compound for Therapeutic Development

The 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol scaffold and its analogs have shown significant promise as lead compounds for the development of novel therapeutics, particularly as kinase inhibitors and receptor modulators.

Kinase Inhibition:

The pyrrolopyridine core is a prominent feature in numerous kinase inhibitors due to its ability to mimic the hinge-binding region of ATP. nih.govnih.gov Extensive structure-activity relationship (SAR) studies have been conducted on various pyrrolopyridine derivatives to optimize their potency and selectivity against a range of kinases implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. One promising compound, 4h , exhibited low nanomolar IC50 values against these kinases and demonstrated anti-proliferative and pro-apoptotic activity in breast cancer cells. rsc.org

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold has been a focus for the development of highly selective CSF1R inhibitors. Through systematic optimization, compounds with subnanomolar enzymatic inhibition of CSF1R have been identified, showing excellent selectivity over other kinases in the same family. nih.gov

Cell Division Cycle 7 (Cdc7) Kinase Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent, ATP-mimetic inhibitors of Cdc7 kinase, a target in cancer therapy. Optimization of an initial hit led to the discovery of a compound with an IC50 value of 7 nM. nih.gov

V600E B-RAF Inhibitors: Based on the structure of FDA-approved V600E B-RAF inhibitors, novel pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized. Several of these compounds have shown potent inhibitory effects against the V600E B-RAF mutant. nih.gov

The following table summarizes the inhibitory activities of selected pyrrolopyridine derivatives against various kinases:

CompoundTarget KinaseIC50 (nM)Reference
4h FGFR17 rsc.org
FGFR29 rsc.org
FGFR325 rsc.org
42 Cdc77 nih.gov
34e V600E B-RAF85 nih.gov
35 V600E B-RAF80 nih.gov

Receptor Modulation:

Beyond kinase inhibition, the pyrrolo[2,3-c]pyridine scaffold has been explored for its potential to modulate other important drug targets. A series of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides were discovered as novel allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). nih.gov Optimization of this series focused on improving physicochemical properties, such as aqueous solubility, while maintaining high in vitro potency. nih.gov

Design and Synthesis of Tool Compounds for Mechanistic Biological Studies

The development of potent and selective inhibitors, as detailed in the previous section, inherently leads to the creation of valuable tool compounds for mechanistic biological studies. These compounds are crucial for elucidating the specific roles of their target proteins in cellular processes and disease pathogenesis. For example, the highly selective CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold can be used to probe the function of CSF1R in both normal physiology and in diseases such as cancer and inflammatory disorders. nih.gov Similarly, the potent Cdc7 and B-RAF inhibitors serve as chemical tools to investigate the consequences of inhibiting these kinases in cancer cells, aiding in the validation of these targets for therapeutic intervention. nih.govnih.gov The synthesis of these tool compounds often involves multi-step reaction sequences, including cross-coupling reactions to introduce diverse substituents onto the pyrrolopyridine core, allowing for a systematic exploration of the structure-activity landscape. mdpi.comnih.gov

Future Research Directions and Unresolved Challenges

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

A significant hurdle in the preclinical and clinical development of novel compounds is the establishment of a robust synthetic pathway. For 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol, future research must prioritize the development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry and are scalable for potential large-scale production.

Current synthetic strategies for related azaindole structures often involve multi-step processes that may rely on harsh reagents, protecting groups, and costly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govbeilstein-journals.org These methods, while effective at a laboratory scale, can present challenges for industrial application due to cost, sustainability, and the need for extensive purification.

Future synthetic research should focus on:

Green Chemistry: Investigating the use of more environmentally benign solvents, catalysts, and reagents.

Catalytic Innovations: Exploring novel catalytic systems, potentially with non-precious metals, to replace expensive palladium catalysts.

Flow Chemistry: Developing continuous flow processes that can offer better control over reaction parameters, improve safety, and facilitate scalability compared to traditional batch methods.

Addressing these synthetic challenges is fundamental to ensuring that a sufficient and cost-effective supply of this compound and its derivatives is available for extensive biological evaluation.

Comprehensive Exploration of Novel Biological Targets and Therapeutic Applications

The pyrrolopyridine scaffold is a well-established pharmacophore known to interact with a variety of biological targets. Derivatives have shown promise as kinase inhibitors, anticancer agents, and antivirals. mdpi.comnih.gov For instance, related pyrrolopyrimidine compounds have been developed as highly selective inhibitors of Colony-Stimulating Factor-1 Receptor (CSF1R), a key target in oncology and inflammatory diseases. nih.govacs.org Other pyrrolopyridine derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and as colchicine-binding site inhibitors with potent antitumor activities. nih.govrsc.org

A crucial future direction is the systematic screening of this compound against a broad array of biological targets to uncover novel therapeutic opportunities. Key areas for exploration include:

Kinase Profiling: Comprehensive screening against the human kinome to identify specific kinases or kinase families that are potently inhibited by this compound. This could reveal applications in various cancers, autoimmune disorders, and other diseases driven by aberrant kinase signaling.

Neurological Targets: Given that some heterocyclic compounds interact with receptors in the central nervous system, investigating targets such as metabotropic glutamate receptors (mGluRs) could open avenues for treating neurological and psychiatric disorders. nih.gov

Infectious Diseases: Exploring potential antiviral (e.g., against HIV integrase) and antibacterial activities is warranted, building on the known bioactivities of related scaffolds. mdpi.com

This comprehensive biological profiling will be essential to map the full therapeutic landscape of this compound.

Advanced Structure-Activity Relationship and Structure-Based Drug Design Initiatives

To transform this compound from a starting point into a potent and selective drug candidate, a deep understanding of its structure-activity relationship (SAR) is imperative. Future research must systematically modify the core structure to probe how different functional groups at various positions influence biological activity, selectivity, and pharmacokinetic properties.

Advanced drug design initiatives should leverage structural biology techniques. Obtaining X-ray co-crystal structures of this compound or its analogs bound to their biological targets is a high-priority goal. nih.govacs.org Such structures provide invaluable atomic-level insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive target engagement. acs.org This information can then guide the rational, structure-based design of new derivatives with improved potency and selectivity, while minimizing off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govnih.gov These computational tools can significantly accelerate the development of new drug candidates based on the this compound scaffold.

Future research should incorporate AI and ML in several key areas:

Predictive Modeling: Developing ML models to predict the biological activity of virtual derivatives, allowing for the rapid screening of large chemical spaces and the prioritization of compounds for synthesis. mednexus.org

De Novo Design: Employing generative AI models to design novel molecules based on the this compound core, optimized for desired properties like high target affinity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

SAR Interpretation: Using AI algorithms to analyze complex SAR data and identify subtle patterns that may not be apparent through traditional analysis.

By harnessing the power of AI, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with the iterative cycle of drug design and testing. pnrjournal.com

Investigation of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and chronic inflammatory conditions often involve multiple pathological pathways. A therapeutic strategy that relies on modulating a single target may be insufficient. Polypharmacology, the concept of designing drugs to interact with multiple targets simultaneously, is an emerging paradigm for treating such complex diseases.

Given that pyrrolopyridine scaffolds can interact with multiple kinases, future research should explore the potential for developing multi-targeting agents derived from this compound. nih.govrsc.org This involves:

Identifying Target Combinations: Determining synergistic combinations of biological targets that, when modulated together, could lead to enhanced therapeutic efficacy.

Rational Design of Multi-Target Ligands: Intentionally designing derivatives of this compound to have specific activity profiles against a desired set of targets.

Investigating the polypharmacological potential of this compound class could lead to the development of innovative therapies with superior efficacy for complex and challenging diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves cyclization of halogenated pyridine precursors. For example, reacting 2-chloro-3-nitropyridine derivatives with amines in the presence of a base (e.g., sodium hydride) and solvents like dimethylformamide (DMF) under reflux conditions can yield the target compound. Copper(I) chloride and ammonia have been used to facilitate substitutions, as seen in analogous brominated pyrrolopyridine syntheses . Critical parameters include reaction temperature (120°C for 15 hours in sealed tubes) and catalyst loading to minimize side reactions.

Q. How can the chlorine atom in this compound be substituted to introduce new functional groups?

  • Methodological Answer : Nucleophilic aromatic substitution (SNAr) is effective for replacing the chlorine atom. Amines, thiols, or alkoxides can act as nucleophiles under basic conditions (e.g., potassium carbonate in DMF). For instance, substituting chlorine with amino groups requires catalytic copper powder and ammonia, yielding bioactive derivatives . Optimization of solvent polarity and reaction time is crucial to avoid over-oxidation or decomposition.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, with chemical shifts in the aromatic region (δ 6.5–8.5 ppm) indicating pyrrolopyridine core integrity. Single-crystal X-ray diffraction provides definitive confirmation of regiochemistry, as demonstrated in studies of chloro-pyrrolopyrimidine analogs . High-resolution mass spectrometry (HRMS) further validates molecular formulae.

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrrolopyridine core influence reactivity and regioselectivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl) deactivate the ring, directing electrophilic substitutions to specific positions. Density Functional Theory (DFT) calculations can predict charge distribution and reactive sites. For example, Suzuki-Miyaura coupling at the 5-position is favored due to lower activation energy, as observed in structurally related ethyl pyrrolopyridine carboxylates . Experimental validation via kinetic studies under inert atmospheres is recommended.

Q. What strategies can resolve contradictions in reported reaction yields for synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from variations in catalyst purity, solvent drying, or oxygen sensitivity. Systematic optimization using Design of Experiments (DoE) approaches—varying parameters like temperature, solvent (e.g., THF vs. DMF), and catalyst loading—can identify critical factors. For example, copper-catalyzed amination yields improve significantly under rigorously anhydrous conditions . Reproducibility requires strict adherence to inert atmosphere protocols.

Q. How can computational chemistry aid in predicting the biological activity of derivatives?

  • Methodological Answer : Molecular docking studies using protein targets (e.g., kinases or receptors) can prioritize derivatives for synthesis. For instance, docking analogs into the ATP-binding pocket of a kinase model reveals steric and electronic compatibility. Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analyses further refine predictions, leveraging data from pyrrolopyridine-based inhibitors in medicinal chemistry .

Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in substitution reactions of this compound?

  • Methodological Answer : Discrepancies may stem from differences in leaving group mobility or solvent polarity. Polar aprotic solvents (e.g., DMSO) stabilize transition states differently than non-polar solvents, altering regioselectivity. Comparative studies using isotopically labeled substrates (e.g., ¹⁸O-tagged reagents) can track substitution pathways. Crystallographic evidence from intermediates, as in chloro-pyrrolopyrimidine derivatives, provides mechanistic clarity .

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